molecular formula C23H22N4O4 B11323405 2-Methylpropyl 4-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-YL)-2,3-dihydro-1H-pyrrol-1-YL]benzoate

2-Methylpropyl 4-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-YL)-2,3-dihydro-1H-pyrrol-1-YL]benzoate

Cat. No.: B11323405
M. Wt: 418.4 g/mol
InChI Key: OFIQDIQVAVXJCA-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-YL)-2,3-dihydro-1H-pyrrol-1-YL]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone moiety, which is known for its diverse biological activities, and a pyrrole ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-YL)-2,3-dihydro-1H-pyrrol-1-YL]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone intermediate, followed by the construction of the pyrrole ring, and finally, the esterification with 2-methylpropyl benzoate.

    Quinazolinone Intermediate Synthesis: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Pyrrole Ring Construction: The pyrrole ring can be formed via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Esterification: The final step involves the esterification of the pyrrole-quinazolinone intermediate with 2-methylpropyl benzoate using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-YL)-2,3-dihydro-1H-pyrrol-1-YL]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the quinazolinone and pyrrole rings can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: As a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Medicine: Potential use as a lead compound in drug discovery for the treatment of diseases such as cancer, due to its quinazolinone moiety which is known for its anticancer properties.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-YL)-2,3-dihydro-1H-pyrrol-1-YL]benzoate is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can inhibit certain enzymes by binding to their active sites, while the pyrrole ring can interact with receptor proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Pyrrole Derivatives: Compounds like atorvastatin and ketorolac, which are used as cholesterol-lowering and anti-inflammatory agents, respectively.

Uniqueness

2-Methylpropyl 4-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-YL)-2,3-dihydro-1H-pyrrol-1-YL]benzoate is unique due to its combination of a quinazolinone and a pyrrole ring in a single molecule. This unique structure allows it to potentially exhibit a broader range of biological activities compared to compounds with only one of these moieties.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

2-methylpropyl 4-[3-hydroxy-5-imino-4-(4-oxo-3H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C23H22N4O4/c1-13(2)12-31-23(30)14-7-9-15(10-8-14)27-11-18(28)19(20(27)24)21-25-17-6-4-3-5-16(17)22(29)26-21/h3-10,13,24,28H,11-12H2,1-2H3,(H,25,26,29)

InChI Key

OFIQDIQVAVXJCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O

Origin of Product

United States

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